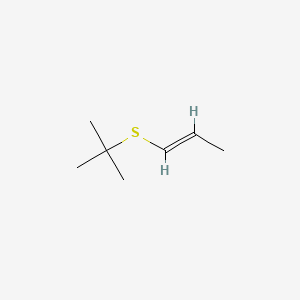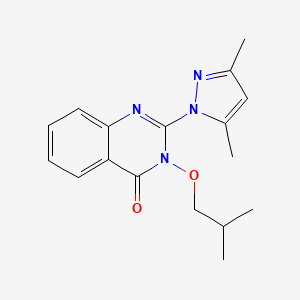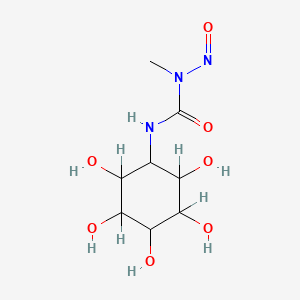
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol is a compound with significant biological and chemical properties. It is known for its role as a diabetogenic agent and its use in scientific research, particularly in the study of diabetes and cancer. This compound is a derivative of inositol, a type of sugar that plays a crucial role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves several steps. The starting material is typically inositol, which undergoes a series of chemical reactions to introduce the deoxy and nitrosoamino groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of inositol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Deoxy Group: One of the hydroxyl groups is replaced with a hydrogen atom to form the deoxy derivative.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学研究应用
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used to study cellular processes and signal transduction pathways.
Medicine: It is used in the development of drugs for treating diabetes and cancer. The compound’s diabetogenic properties make it useful for inducing diabetes in experimental animals for research purposes.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves its interaction with cellular components. The compound is known to inhibit DNA synthesis by interacting with cytosine moieties, leading to DNA degradation. This action is particularly significant in pancreatic β-cells, where it induces cytotoxicity and cell death. The compound’s diabetogenic effect is attributed to its ability to damage pancreatic β-cells, leading to reduced insulin production and hyperglycemia.
相似化合物的比较
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol can be compared with other similar compounds, such as:
Streptozotocin: Both compounds have diabetogenic properties and are used in diabetes research. streptozotocin is more commonly used and has a well-established mechanism of action.
Alloxan: Another diabetogenic compound used in research. Alloxan induces diabetes by generating reactive oxygen species that damage pancreatic β-cells.
Nicotinamide: While not diabetogenic, nicotinamide is used in combination with diabetogenic agents to study protective effects against β-cell damage.
The uniqueness of this compound lies in its specific chemical structure and its dual role as a research tool in both diabetes and cancer studies.
属性
CAS 编号 |
29788-95-2 |
|---|---|
分子式 |
C8H15N3O7 |
分子量 |
265.22 g/mol |
IUPAC 名称 |
1-methyl-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-2-3(12)5(14)7(16)6(15)4(2)13/h2-7,12-16H,1H3,(H,9,17) |
InChI 键 |
ZSVPFNHOBJXJGJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




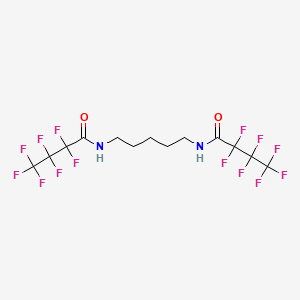
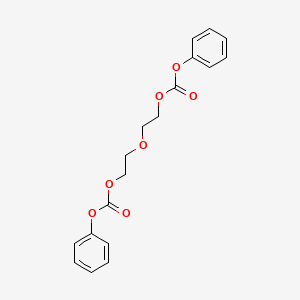
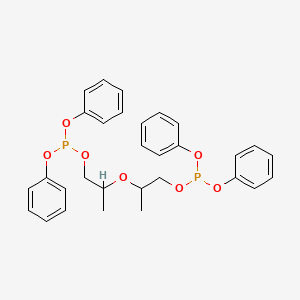
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
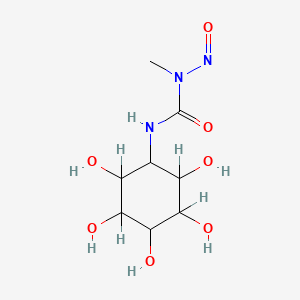
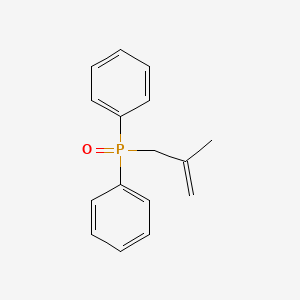
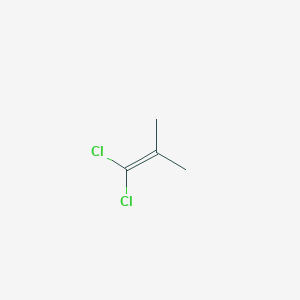


![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
